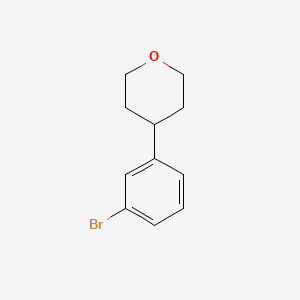

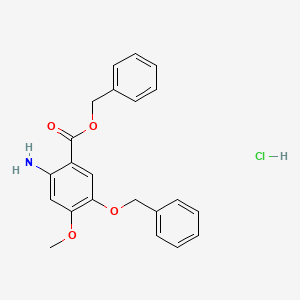

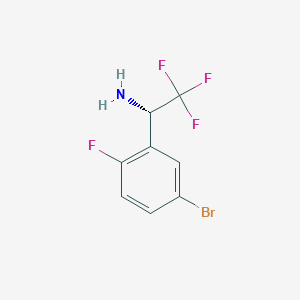

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride”, has the InChI code "1S/C20H24N2O4.ClH/c21-18 (19 (23)25-14-16-8-3-1-4-9-16)12-7-13-22-20 (24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2, (H,22,24);1H/t18-;/m0./s1" .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Quinazoline Derivatives : Research by Wang et al. (2015) detailed the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, from methyl 4-hydroxy-3-methoxybenzoate.

Biological Activities and Applications

- Calcium Antagonistic Activity : A study by Yamamoto et al. (1988) found that benzothiazoline derivatives, which are structurally similar to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, exhibited significant calcium antagonistic activity.

- Immunobiological Activity : Research by Choi et al. (2005) highlighted the immunobiological activity of benzylbenzoate compounds, suggesting potential immunotherapeutic applications.

Pharmacological Potential

- Cholinesterase Inhibitors : A library of compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are similar to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, showed potential as acetyl- and butyrylcholinesterase inhibitors, according to Kos et al. (2021).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Patel et al. (2011) reported on the synthesis and antimicrobial activity of pyridine derivatives, which might offer insights into the antimicrobial potential of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride Patel et al. (2011).

- Antioxidant Activity : A study by Yang et al. (2015) isolated compounds from Streptomyces showing antioxidant activities, which may be relevant to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride.

Synthesis and Characterization

- Synthesis of Isoquinuclidine Derivatives : Research on the synthesis of 4-amino-5-chloro-2-methoxybenzoates and benzamides, compounds related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, was reported by Iriepa et al. (2002).

Other Relevant Studies

- Benzoic Acid Derivatives Studies : An assessment of the toxicity of benzoic acid derivatives, which are chemically related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, was conducted by Gorokhova et al. (2020).

Safety And Hazards

The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For example, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” has the hazard statements H315 and H319, and the precautionary statements P264, P280, P337+P313, P305+P351+P338, P302+P352, and P332+P313 .

将来の方向性

The future directions for a compound depend on its potential applications. For instance, the Suzuki–Miyaura coupling reaction, which could potentially be used in the synthesis of “Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride”, is a widely-applied reaction with a variety of organoboron reagents. The development of new organoboron reagents tailored for specific coupling conditions could expand the potential applications of this reaction .

特性

IUPAC Name |

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXAZNGYHYRGBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743550 |

Source

|

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride | |

CAS RN |

634197-80-1 |

Source

|

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)